2H-1,4-Benzothiazine, 3,4-dihydro-2,3-diphenyl-
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Overview
Description
2H-1,4-Benzothiazine, 3,4-dihydro-2,3-diphenyl-: is a heterocyclic compound that features a benzene ring fused to a thiazine ring. This compound is part of the benzothiazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and dyestuffs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,4-Benzothiazine, 3,4-dihydro-2,3-diphenyl- typically involves the condensation of 2-aminothiophenol with appropriate aldehydes or ketones under acidic or basic conditions. One common method includes the reaction of 2-aminothiophenol with benzaldehyde in the presence of sodium methylate in DMF (dimethylformamide) to yield the desired product .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions: 2H-1,4-Benzothiazine, 3,4-dihydro-2,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Alkylating agents, halogens, and other electrophiles or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazine derivatives, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: In chemistry, 2H-1,4-Benzothiazine, 3,4-dihydro-2,3-diphenyl- is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of new materials and catalysts .
Biology and Medicine: This compound has shown potential in biological and medicinal applications. It exhibits antimicrobial, anti-inflammatory, and anticancer activities. Researchers are exploring its use as a lead compound for the development of new drugs targeting various diseases .
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its derivatives are also employed in the formulation of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2H-1,4-Benzothiazine, 3,4-dihydro-2,3-diphenyl- involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as acetylcholinesterase, which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and leading to therapeutic effects .
Comparison with Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antihypertensive and antidiabetic activities.
Phenothiazine: Another heterocyclic compound with an additional benzene ring, used as an antipsychotic and antiemetic.
Benzothiazole: A related compound containing nitrogen and sulfur, used in the rubber industry and as a corrosion inhibitor.
Uniqueness: 2H-1,4-Benzothiazine, 3,4-dihydro-2,3-diphenyl- is unique due to its specific structural features and the wide range of biological activities it exhibits. Its ability to undergo various chemical modifications makes it a versatile compound in both research and industrial applications .
Properties
CAS No. |
25069-68-5 |
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Molecular Formula |
C20H17NS |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2,3-diphenyl-3,4-dihydro-2H-1,4-benzothiazine |
InChI |
InChI=1S/C20H17NS/c1-3-9-15(10-4-1)19-20(16-11-5-2-6-12-16)22-18-14-8-7-13-17(18)21-19/h1-14,19-21H |
InChI Key |
MKQFTRWBJVQNIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(SC3=CC=CC=C3N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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